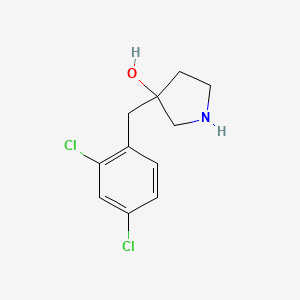

3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC18243248

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13Cl2NO |

|---|---|

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | 3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C11H13Cl2NO/c12-9-2-1-8(10(13)5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |

| Standard InChI Key | CZEZVTYUKKKJGX-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1(CC2=C(C=C(C=C2)Cl)Cl)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position by both a hydroxyl group and a 2,4-dichlorobenzyl moiety. The benzyl group introduces two chlorine atoms at the 2- and 4-positions of the aromatic ring, creating a distinct electronic and steric profile compared to other dichloro isomers (e.g., 2,6-dichloro derivatives) .

Molecular Formula and Weight

-

Molecular Formula: C₁₁H₁₃Cl₂NO

-

Molecular Weight: 246.13 g/mol (calculated from isotopic composition) .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogs suggest characteristic spectral features:

-

¹H NMR: Signals for pyrrolidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 7.2–7.5 ppm), and hydroxyl protons (δ 2.5–3.0 ppm, broad).

-

¹³C NMR: Carbons adjacent to chlorine atoms (C2 and C4 of the benzene ring) appear downfield (δ 125–135 ppm) .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis of 3-(2,4-dichlorobenzyl)pyrrolidin-3-ol can be inferred from methods used for analogous compounds:

Reductive Amination

-

Intermediate Preparation: React 2,4-dichlorobenzaldehyde with pyrrolidin-3-ol under acidic conditions to form a Schiff base.

-

Reduction: Use sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation to reduce the imine to the secondary amine .

Grignard Addition

-

Pyrrolidine Activation: Treat pyrrolidin-3-ol with a Grignard reagent (e.g., 2,4-dichlorobenzylmagnesium bromide) to form the benzyl-substituted product.

-

Workup: Quench with aqueous ammonium chloride and purify via column chromatography .

Challenges in Synthesis

-

Regioselectivity: Competing reactions at the pyrrolidine nitrogen may require protecting group strategies (e.g., Boc protection) .

-

Chlorine Stability: Harsh reducing agents (e.g., LiAlH₄) risk dechlorination, necessitating mild conditions .

Physicochemical Properties

Acid-Base Behavior

The hydroxyl group (pKa ≈ 9–10) and tertiary amine (pKa ≈ 8–9) confer amphoteric properties, influencing solubility and membrane permeability .

Predicted Ionization States

-

Physiological pH (7.4): The amine remains protonated, enhancing water solubility, while the hydroxyl group is largely deprotonated .

Lipophilicity and Solubility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume